Naphthalene-1,8-dicarbaldehyde
Overview
Description
Naphthalene-1,8-dicarbaldehyde is a chemical compound that has been shown to have a bridged (cyclic) structure in solution . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of Naphthalene-1,8-dicarbaldehyde involves the intramolecular Cannizzaro reaction . This reaction has been found to be intramolecular and of the second order, i.e., first order in the monoanion of the hydrate and in base .Molecular Structure Analysis
Naphthalene-1,8-dicarbaldehyde monohydrate has been shown to have a bridged (cyclic) structure in solution . The hydrated dialdehyde, as well as the α,α′-dideuterio isomer, has been shown to undergo a Cannizzaro reaction in 70% (v/v) dioxane–water .Chemical Reactions Analysis
The hydrated dialdehyde, as well as the α,α′-dideuterio isomer, has been shown to undergo a Cannizzaro reaction in 70% (v/v) dioxane–water . The reaction has been found to be intramolecular .Scientific Research Applications
Cannizzaro Reaction Studies : Naphthalene-1,8-dicarbaldehyde has been shown to undergo the Cannizzaro reaction, an important chemical reaction in organic chemistry. This reaction is intramolecular and second order, involving hydride transfer. Such studies are significant in understanding reaction mechanisms and kinetics (Bowden, Butt, & Streater, 1992).
Proton Sponge Properties : This compound exhibits strong π-acceptor effects, which are stronger than nitro groups, demonstrating its potential in developing proton sponges. This characteristic can be crucial for applications in supramolecular chemistry and molecular electronics (Ozeryanskii et al., 2009).
Fluorescent Detection Applications : Naphthalene-1,8-dicarbaldehyde is used in the fluorescent detection of amino acids. This application is valuable in biochemical and analytical chemistry for detecting and analyzing biological compounds (McGill et al., 2005).
Synthesis of Aldehydes and Ketones : The compound is involved in the synthesis of aldehydes and ketones through photo-oxygen rearrangement. This synthesis method is essential in organic chemistry for creating various chemical compounds (Furukawa et al., 1994).
Formation of Radicals and Lewis Acids : Naphthalene derivatives, including naphthalene-1,8-dicarbaldehyde, have been used to form radicals and Lewis acidic hosts. These applications are significant in the field of coordination chemistry (Hoefelmeyer et al., 2002).
Applications in DNA Probes and Sensors : A naphthalene diimide derivative of naphthalene-1,8-dicarbaldehyde has been used as an infrared probe for DNA. This application is crucial in molecular biology and genetics for studying DNA structures and functions (Ohtsuka, Komizo, & Takenaka, 2010).
Future Directions
The development of functional 1,8-naphthalimide derivatives, which are structurally similar to Naphthalene-1,8-dicarbaldehyde, as DNA targeting, anticancer, and cellular imaging agents is a fast-growing area and has resulted in several such derivatives entering into clinical trials . This suggests potential future directions for the research and application of Naphthalene-1,8-dicarbaldehyde.
properties
IUPAC Name |
naphthalene-1,8-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHRFGZORIHOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531525 | |
Record name | Naphthalene-1,8-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,8-dicarbaldehyde | |
CAS RN |
17216-14-7 | |
Record name | Naphthalene-1,8-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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